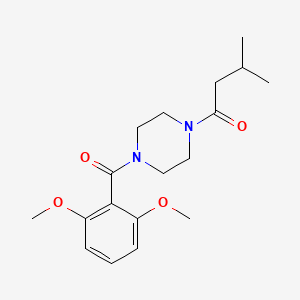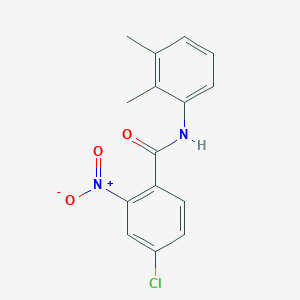![molecular formula C17H22F2N2O B5546425 2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)
2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a spirocyclic compound that contains a diazaspiro moiety and a difluorophenyl group. The synthesis of this compound has been extensively studied, and its mechanism of action and physiological effects have been investigated. 5]undecan-3-one hydrochloride.
Mécanisme D'action
The exact mechanism of action of 2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been reported to exhibit affinity for alpha-adrenergic and histamine H1 receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride have been extensively studied. It has been reported to exhibit antipsychotic activity by blocking dopamine D2 receptors in the brain. It has also been reported to exhibit anxiolytic and analgesic effects by activating serotonin 5-HT1A receptors. In addition, it has been reported to exhibit antimicrobial activity by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride in lab experiments include its potent antipsychotic, anxiolytic, and analgesic activity. It also exhibits antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, its limitations include its relatively complex synthesis method and its unknown long-term effects on the body.
Orientations Futures
There are several future directions for the research on 2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride. One direction is to investigate its potential as a treatment for other psychiatric disorders such as bipolar disorder and depression. Another direction is to explore its potential as a new class of antimicrobial agents. Furthermore, the development of new synthetic methods for the compound and the investigation of its long-term effects on the body are also important future directions.
Méthodes De Synthèse
The synthesis of 2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride involves a multi-step process. The starting material for the synthesis is 3,5-difluorophenylacetonitrile, which is reacted with ethylmagnesium bromide to form 1-(3,5-difluorophenyl)ethylamine. This amine is then reacted with 1,1-carbonyldiimidazole to form the corresponding imidazole derivative. The imidazole derivative is then reacted with 1,8-diazaspiro[5.5]undecane to form the desired product. The final step involves the addition of hydrochloric acid to obtain 2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride.
Applications De Recherche Scientifique
2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit potent antipsychotic activity and has been investigated as a potential treatment for schizophrenia. It has also been studied for its potential use as an analgesic and anxiolytic agent. In addition, it has been reported to exhibit antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O/c1-12(13-8-14(18)10-15(19)9-13)21-11-17(3-2-16(21)22)4-6-20-7-5-17/h8-10,12,20H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEWDZNODKCPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)N2CC3(CCC2=O)CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-Difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)
![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)
![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)
![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)


![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)